molecular formula C9H6ClFN2O2 B3293686 Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate CAS No. 885521-77-7

Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate

Cat. No.: B3293686
CAS No.: 885521-77-7
M. Wt: 228.61 g/mol
InChI Key: AHMBCHHUPILCLX-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate (CAS 885521-77-7) is a versatile indazole-based building block of significant interest in medicinal chemistry and drug discovery. It features a carboxylate ester and chloro and fluoro substituents on the fused benzene and pyrazole rings, making it a valuable intermediate for the synthesis of more complex molecules . The indazole scaffold is a privileged structure in pharmaceutical research, known for its wide spectrum of biological activities . This specific compound serves as a key precursor in the development of targeted therapies. Researchers utilize it to create novel derivatives for evaluation as potential therapeutic agents. Its structural motifs are found in compounds investigated for various applications, including antimicrobial agents, given the indazole core's demonstrated potential in such areas . The compound requires cold-chain transportation and must be stored at 2-8°C to ensure stability . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-6-fluoro-2H-indazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O2/c1-15-9(14)5-2-4(11)3-6-7(5)8(10)13-12-6/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMBCHHUPILCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001226798
Record name Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate
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Molecular Weight

228.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-77-7
Record name Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms of Indazole 4 Carboxylates

Retrosynthetic Analysis of Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by disconnecting the key bonds that form the heterocyclic indazole ring.

The primary disconnection is the N1-N2 bond, a common strategy in indazole synthesis. This leads back to a 2-amino-substituted benzoyl derivative, which can be converted into a diazonium salt and subsequently cyclized. An alternative key disconnection is the C3-N2 bond, which suggests a pathway involving the cyclization of a suitably substituted phenylhydrazone.

Following these disconnections, the target molecule can be traced back to a highly substituted benzene (B151609) ring. The chloro, fluoro, and methyl carboxylate groups can be envisioned as being introduced at various stages, either present on the initial starting material or added during the synthetic sequence. This analysis reveals several potential synthetic routes, each relying on different key precursors and cyclization strategies.

Key Precursors and Starting Materials for Indazole-4-carboxylate Synthesis

The synthesis of indazole-4-carboxylates relies on appropriately functionalized aromatic precursors. Based on the retrosynthetic analysis, a critical starting material is a substituted anthranilate or a related benzoic acid derivative. jmb.or.krnih.gov For the target molecule, a plausible key precursor would be a 2,5-difluoro-3-halobenzoic acid derivative. The fluorine at the 5-position would become the 6-fluoro substituent in the final indazole, while the fluorine at the 2-position could be displaced by a hydrazine (B178648) to initiate cyclization.

Alternatively, a substituted aniline, such as 2-amino-3-chloro-6-fluorotoluene, could serve as a precursor. The methyl group could be oxidized to a carboxylic acid, and the amino group could be transformed into a hydrazine or a diazonium salt to facilitate the formation of the pyrazole (B372694) ring fused to the benzene core.

Another important class of precursors are substituted phenylhydrazones. nih.govnih.gov These are typically synthesized by the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. preprints.orgresearchgate.net For the synthesis of a 4-carboxylate derivative, the corresponding aldehyde would need to bear the precursor to the carboxylate group.

A summary of potential key precursors is presented in the table below.

Precursor TypeExample Structure
Substituted Anthranilic AcidMethyl 2-amino-3-chloro-6-fluorobenzoate
Substituted Phenylhydrazine(2-carboxy-4-fluoro-5-chlorophenyl)hydrazine
Substituted Benzophenone (B1666685) Hydrazone2-bromo-5-fluorobenzophenone hydrazone

Strategies for Introduction of Halogen and Carboxylate Substituents

Halogen Introduction: The introduction of chlorine and fluorine onto the aromatic ring can be achieved through various methods. lew.rochemrxiv.org

Electrophilic Aromatic Substitution: Direct chlorination and fluorination of an activated benzene ring can be employed. However, controlling the regioselectivity with multiple substituents can be challenging.

Sandmeyer Reaction: An amino group on the aromatic ring can be converted to a diazonium salt, which can then be displaced by a chloride or fluoride (B91410) ion using copper(I) salts or other reagents.

Halogen Exchange (Halex) Process: A less reactive halogen, such as bromine, can sometimes be exchanged for fluorine using a fluoride salt, although this often requires harsh conditions and activating groups on the ring. harvard.edu

Carboxylate Introduction: The methyl carboxylate group can be introduced through several established transformations:

From a Nitrile: A cyano group can be hydrolyzed to a carboxylic acid and subsequently esterified. The cyano group itself can be introduced from a diazonium salt (Sandmeyer reaction) or via palladium-catalyzed cyanation of an aryl halide.

From a Methyl Group: Oxidation of a methyl group on the benzene ring using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can yield a carboxylic acid, which is then esterified.

Carbonylation: Palladium-catalyzed carbonylation of an aryl halide in the presence of carbon monoxide and methanol (B129727) is a direct method to introduce a methyl ester group.

Starting with a Carboxylated Precursor: The most straightforward approach is to begin with a commercially available benzoic acid or anthranilic acid derivative that already contains the carboxyl group. jmb.or.krnih.govjmb.or.krgoogle.comgoogle.com

Cyclization Reactions for Indazole Core Formation

The construction of the indazole core is the pivotal step in the synthesis. Several methodologies have been developed, each with its own advantages regarding substrate scope, reaction conditions, and regioselectivity.

Intramolecular Oxidative C–H Amination Approaches

In recent years, transition-metal-catalyzed C–H activation and amination have emerged as powerful tools for the synthesis of N-heterocycles, including indazoles. nih.gov This approach typically involves the intramolecular coupling of a C-H bond on the aromatic ring with a nitrogen atom of a tethered hydrazone or a related functional group.

Palladium and copper are common catalysts for these transformations. researchgate.netrsc.orgacs.org The reaction often requires an oxidant to facilitate the catalytic cycle. A plausible substrate for this approach would be a benzophenone hydrazone derived from a 2-unsubstituted, 3-chloro-6-fluoro-4-methoxycarbonylbenzophenone. The C-H bond at the 2-position would be activated by the palladium catalyst, followed by intramolecular amination to form the N1-C7a bond of the indazole ring.

These methods are attractive due to their atom economy and the ability to functionalize C-H bonds directly, avoiding the need for pre-functionalized starting materials like o-haloaryl derivatives.

Hydrazone-Based Cyclization Pathways

Classical and widely used methods for indazole synthesis involve the cyclization of phenylhydrazones. nih.govnih.gov These pathways can be broadly categorized:

Fischer Indazole Synthesis and Related Reactions: While the Fischer indole (B1671886) synthesis is more common, analogous conditions can sometimes promote the cyclization of phenylhydrazones to indazoles, particularly under acidic or thermal conditions.

Transition-Metal-Catalyzed Cyclization: A highly effective modern approach involves the intramolecular C-N bond formation from an o-haloaryl hydrazone, often catalyzed by copper or palladium. bohrium.comresearchgate.netresearchgate.netthieme-connect.com For the synthesis of this compound, a precursor such as a hydrazone derived from a 2,3-dihalo-6-fluorobenzaldehyde derivative could be used. The copper or palladium catalyst would facilitate the intramolecular coupling between the nitrogen of the hydrazone and the carbon bearing the halogen at the 2-position.

The table below summarizes typical conditions for copper-catalyzed hydrazone cyclization.

CatalystLigandBaseSolventTemperature (°C)
CuIDMEDACs2CO3DMSO120
Cu2ONoneK2CO3DMF110
Cu(OAc)2NoneK3PO4Toluene100

DMEDA: N,N'-Dimethylethylenediamine, DMSO: Dimethyl sulfoxide, DMF: Dimethylformamide

[3+2] Cycloaddition Reactions in Indazole Synthesis

The [3+2] cycloaddition reaction between an aryne and a diazo compound is a powerful and direct method for constructing the indazole ring system. nih.govresearchgate.netorganic-chemistry.orgsemanticscholar.orgacs.org

Aryne Generation: The requisite aryne, in this case, a 3-chloro-6-fluoro-4-(methoxycarbonyl)benzyne, would need to be generated in situ. A common method for aryne generation is the treatment of an o-(trimethylsilyl)aryl triflate with a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF).

Diazo Compound: The aryne would then react with a simple diazo compound, such as diazomethane (B1218177) or a derivative thereof. The cycloaddition would lead directly to the formation of the indazole core.

This methodology offers mild reaction conditions and can provide access to a wide range of substituted indazoles. organic-chemistry.org The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of the substituents on the aryne.

Functional Group Transformations and Derivatization

The chemical versatility of the indazole-4-carboxylate core allows for a wide range of transformations. These reactions enable the diversification of the initial structure, which is crucial for developing new chemical entities. Key transformations include modifications of the carboxylate moiety, strategic additions to the indazole ring, and substitutions on the fluorinated benzene portion of the molecule.

The carboxylate group at the C4 position is a key functional handle. Its manipulation through esterification and hydrolysis is fundamental for both synthesis and prodrug strategies.

Esterification: The formation of the methyl ester, as seen in this compound, is typically achieved from the corresponding carboxylic acid. A common method is the Fischer esterification, where the carboxylic acid is treated with an alcohol (in this case, methanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

Hydrolysis: The reverse reaction, the hydrolysis of the methyl ester to the corresponding carboxylic acid, is readily accomplished under basic conditions. nih.gov Treatment of the methyl ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a solvent mixture like methanol/water, effectively cleaves the ester bond. tandfonline.comchemspider.com This reaction typically proceeds in high yield, often between 90-100%, to afford the indazole-4-carboxylic acid. tandfonline.com This hydrolysis is a critical step in the synthesis of many indazole-based drugs.

Table 1: Representative Conditions for Ester Hydrolysis

Substrate Reagents Solvent Yield
Indazole Methyl Ester Sodium Hydroxide (NaOH) Methanol / Water 90-100% tandfonline.com
Indazole Methyl Ester Lithium Hydroxide (LiOH) Tetrahydrofuran / Water High

Introducing additional halogen or nitro groups onto the indazole ring can significantly modulate the compound's electronic and biological properties. The challenge lies in controlling the position of this substitution (regioselectivity).

Halogenation: The regioselective introduction of halogens (Cl, Br, I) onto the indazole core can be achieved using various reagents. N-halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are widely used for this purpose under metal-free conditions. chim.itnih.gov For instance, NBS is commonly employed for the regioselective bromination at the C3 position of the indazole ring. chim.it The choice of solvent, such as hexafluoroisopropanol (HFIP), can enhance the reactivity of N-halosuccinimides and allow for mild reaction conditions. organic-chemistry.org For the 6-fluoro-1H-indazole core, electrophilic halogenation would be directed by the existing substituents, with positions C3, C5, and C7 being potential sites for functionalization.

Nitration: Electrophilic aromatic nitration is a classic method for introducing a nitro (-NO₂) group. The reaction typically involves a nitrating agent that serves as a source for the reactive electrophile, the nitronium ion (NO₂⁺). scirp.org This is often generated by mixing nitric acid (HNO₃) with a stronger acid like sulfuric acid. frontiersin.org The regioselectivity is governed by the electronic effects of the substituents already on the ring. For a 6-fluoro-indazole, the fluorine atom is a deactivating but ortho-, para-directing group, while the pyrazole portion of the indazole ring also influences the substitution pattern. The precise outcome depends on a balance of these directing effects and steric hindrance.

Table 2: Common Reagents for Regioselective Halogenation

Halogen Reagent Abbreviation
Chlorine N-Chlorosuccinimide NCS chim.it
Bromine N-Bromosuccinimide NBS chim.it
Iodine N-Iodosuccinimide NIS organic-chemistry.org
Iodine Iodine (I₂) with base (e.g., KOH) I₂/KOH chim.it

The presence of a fluorine atom on the benzene ring of the indazole nucleus opens up the possibility of Nucleophilic Aromatic Substitution (SNAr) reactions. In this mechanism, a nucleophile attacks an electron-deficient aromatic ring and displaces a leaving group.

The SNAr reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. nih.gov Fluorine, despite being a poor leaving group in other substitution reactions (like SN1/SN2), is an excellent leaving group in SNAr. youtube.com Its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This attack is the rate-determining step of the reaction. youtube.com The indazole ring system itself is electron-withdrawing, which further activates the attached benzene ring towards SNAr. Therefore, the fluorine at the C6 position of this compound can potentially be displaced by various nucleophiles (e.g., amines, alkoxides, thiols) to generate a diverse array of 6-substituted indazole derivatives.

The formation of new carbon-carbon and carbon-heteroatom bonds is often achieved through metal-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis and are highly applicable to the functionalization of indazoles.

Metalation: Direct metalation involves the deprotonation of a C-H bond using a strong base to form a carbon-metal bond. This can be challenging with indazoles due to the acidity of the N-H proton and the risk of ring-opening. rsc.org However, methods have been developed for the direct C3-metalation of N-protected indazoles using zinc-based reagents, which can then undergo Negishi cross-coupling reactions. rsc.org Another strategy is directed ortho-metalation (DoM), where a directing group on the indazole ring guides a metalating agent (like an organolithium reagent) to deprotonate a specific adjacent position, such as C7. mobt3ath.com

Cross-Coupling: A more common approach involves first installing a halogen (e.g., bromine or iodine) at a specific position, which then serves as a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. nih.govrsc.org For example, a 7-bromoindazole can be coupled with various aryl or heteroaryl boronic acids to produce 7-arylated indazole derivatives. nih.gov This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. rsc.org Other important cross-coupling reactions include the Negishi (organozinc), Stille (organotin), and Buchwald-Hartwig (C-N and C-O bond formation) reactions.

Table 3: Typical Components of a Suzuki-Miyaura Cross-Coupling Reaction

Component Example Role
Substrate Bromo- or Iodo-indazole nih.govnih.gov Electrophile
Coupling Partner Arylboronic Acid rsc.org Nucleophile
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) rsc.orgnih.gov Facilitates C-C bond formation
Base K₂CO₃ or Cs₂CO₃ rsc.org Activates boronic acid
Solvent Dioxane/Water or Toluene rsc.orgnih.gov Reaction Medium

Catalytic Systems and Reaction Optimization

The efficiency and selectivity of the aforementioned synthetic transformations heavily rely on the choice of catalytic system and the optimization of reaction conditions. Palladium catalysts are particularly prominent in the synthesis and functionalization of indazoles.

Palladium catalysts are exceptionally versatile, enabling not only cross-coupling reactions but also the fundamental construction of the indazole ring and the introduction of key functional groups.

Cyclization: The formation of the indazole heterocyclic system can be achieved through various transition-metal-catalyzed cyclization reactions. While rhodium and cobalt are also used, palladium-catalyzed intramolecular C-H activation or annulation strategies are powerful methods for constructing heterocyclic rings. mdpi.comnih.govmdpi.com These reactions often involve the formation of a new N-N or C-N bond to close the ring, providing an efficient route to the core indazole scaffold.

Carbonylation: Palladium catalysis is also instrumental in introducing carbonyl groups. A notable application is the palladium-catalyzed carbonylation of haloindazoles to form indazole carboxylates. tandfonline.com This reaction involves treating a bromo- or iodo-indazole with carbon monoxide (CO) and an alcohol (e.g., methanol) in the presence of a palladium catalyst and a phosphine (B1218219) ligand, such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP). tandfonline.com This method provides a direct route to compounds like this compound from a corresponding bromo-precursor, demonstrating high efficiency and scalability. tandfonline.com

Table 4: Example of Palladium-Catalyzed Carbonylation of Bromoindazoles

Substrate Catalyst Ligand Conditions Product Yield
5-Bromoindazole Pd(OAc)₂ BINAP CO, MeOH, Et₃N Methyl 1H-indazole-5-carboxylate 74% tandfonline.com
6-Bromoindazole Pd(OAc)₂ BINAP CO, MeOH, Et₃N Methyl 1H-indazole-6-carboxylate 76% tandfonline.com

Copper-Mediated Transformations in Indazole Synthesis

Copper catalysis has emerged as a versatile and powerful tool for the synthesis of N-heterocycles, including the indazole scaffold. These methods are valued for their cost-effectiveness and unique reactivity. Copper-catalyzed reactions can facilitate the crucial C–N and N–N bond formations required for constructing the indazole ring system.

One prominent copper-mediated approach involves the intramolecular cyclization of suitably functionalized precursors. For instance, a general method for the regioselective synthesis of 1-substituted-1H-indazoles utilizes the copper-catalyzed amination of ortho-halogenated aryl carbonyl compounds, followed by intramolecular dehydration. nih.gov This strategy can be adapted for the synthesis of indazole-4-carboxylate precursors. The reaction of an ortho-haloaryl ketone or carboxylic acid with a hydrazine in the presence of a copper catalyst, such as copper(I) oxide (CuO), leads to the formation of the indazole ring. nih.gov The mechanism is believed to proceed through an initial copper-catalyzed amination to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the final indazole product. nih.gov

Another strategy involves the copper(II) acetate (B1210297) catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates. nih.gov This reaction forms an N-arylhydrazine intermediate which can then undergo an acid or base-induced ring closure to form 1N-alkoxycarbonyl indazoles. nih.gov While this method directly yields a protected indazole, it demonstrates the utility of copper in the key C-N bond-forming step. When hydrazine dicarboxylates are used directly, a stoichiometric amount of copper(II) acetate is required for the C–N bond formation. nih.gov

Furthermore, copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes provides a route to 2H-indazoles. nih.gov This process involves the formation of a C-N bond and a subsequent 1,2-hydride shift. nih.gov While this leads to the 2H-regioisomer, it highlights copper's ability to mediate complex cyclization cascades. The proposed mechanism suggests an initial coordination of the copper catalyst to the alkyne, facilitating the intramolecular C-N bond formation. nih.gov

Detailed research findings on copper-mediated indazole synthesis are summarized below:

Starting MaterialCopper Catalyst/ReagentProduct TypeKey Features
ortho-Halogenated aryl ketones/carboxylic acidsCopper(I) oxide (CuO)1-Alkyl- or 1-Aryl-1H-indazolesOne-step, regioselective synthesis via amination and intramolecular dehydration. nih.gov
2-Formylphenylboronic acidsCopper(II) acetate1N-Alkoxycarbonyl indazolesInvolves Chan-Evans-Lam type C-N bond formation followed by cyclization. nih.gov
2-AlkynylazobenzenesCopper catalyst3-Alkenyl-2H-indazolesIntramolecular hydroamination followed by a 1,2-hydride shift. nih.gov

Silver(I)-Mediated Oxidative Processes

Silver(I) salts have proven to be effective mediators for oxidative C-H bond functionalization, enabling the construction of various heterocyclic systems, including 1H-indazoles. These methods are particularly attractive as they offer a direct way to form the indazole ring from precursors without pre-functionalized halogen groups, proceeding via intramolecular C-H amination.

A notable example is the silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones to construct a diverse range of 1H-indazoles. nih.govacs.orgnih.gov This transformation is efficient for synthesizing 3-substituted indazoles, including those with ester functionalities like indazole-3-carboxylates. nih.govacs.org The reaction typically employs a silver(I) salt, such as silver triflimide (AgNTf2), as the oxidant. nih.gov

The proposed mechanism for this transformation involves a Single Electron Transfer (SET) process mediated by the Ag(I) oxidant. nih.govnih.govfigshare.com The arylhydrazone is oxidized by Ag(I) to generate a radical cation, which then undergoes intramolecular cyclization onto an aromatic C-H bond. Subsequent deprotonation and rearomatization yield the 1H-indazole product. Interestingly, while copper species like Cu(OAc)2 can promote the reaction, they are not essential for the amination, suggesting they may act as a basic additive rather than a primary oxidant in this specific system. acs.org

This silver-mediated process is compatible with a variety of functional groups, making it a valuable tool for the synthesis of complex indazole derivatives. The synthesis of various methyl 1-aryl-1H-indazole-3-carboxylates has been successfully demonstrated using this methodology. nih.govacs.org

Arylhydrazone PrecursorSilver(I) ReagentAdditiveProductYield (%)
Precursor for Methyl 1-(p-tolyl)-1H-indazole-3-carboxylateAgNTf2Cu(OAc)2Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate85
Precursor for Methyl 1-phenyl-1H-indazole-3-carboxylateAgNTf2Cu(OAc)2Methyl 1-phenyl-1H-indazole-3-carboxylate83
Precursor for Methyl 1-(4-(trifluoromethoxy)phenyl)-1H-indazole-3-carboxylateAgNTf2Cu(OAc)2Methyl 1-(4-(trifluoromethoxy)phenyl)-1H-indazole-3-carboxylate81
Precursor for Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylateAgNTf2Cu(OAc)2Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate95

Structure Activity Relationship Sar Studies of Indazole Derivatives

Influence of Halogen Substituents on Indazole Biological Activity

Halogen atoms, such as the chlorine and fluorine present in Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate, are critical modulators of biological activity. Their effects are multifaceted, influencing the molecule's electronic properties, lipophilicity, and ability to form specific interactions with target proteins.

The specific placement of halogen substituents on the indazole core can dramatically alter binding affinity and potency. For instance, in the context of synthetic cannabinoid receptor agonists (SCRAs) with an indazole core, halogenation at the 5-position has been a key area of investigation. Studies have shown that for SCRAs with a methyl ester head group, analogs with a fluorine at the 5-position exhibit the lowest EC₅₀ values, indicating higher potency. nih.gov Following fluorine, chlorinated analogs showed the next lowest EC₅₀ values. nih.gov This highlights a clear positional preference for halogen substitution.

For example, the compound MDMB-5′F-BUTINACA, with a fluorine at the 5-position, showed a significantly lower EC₅₀ value (5.75 nM) compared to the non-halogenated analog MDMB-BUTINACA (8.90 nM) and the chlorinated analog MDMB-5′Cl-BUTINACA (10.6 nM). nih.gov This suggests that for this particular scaffold and target, a fluorine at the 5-position is optimal for potency.

Table 1: Influence of Halogen Substitution at the 5-Position on CB1 Receptor Potency of Indazole SCRAs

Compound Halogen at 5-Position EC₅₀ (nM) nih.gov
MDMB-BUTINACA H 8.90
MDMB-5′F-BUTINACA F 5.75
MDMB-5′Cl-BUTINACA Cl 10.6
ADB-BUTINACA H 11.5
ADB-5′F-BUTINACA F 18.3

Data sourced from studies on synthetic cannabinoid receptor agonists. Lower EC₅₀ values indicate higher potency.

Halogens exert their influence through a combination of electronic and steric effects. Electronegativity and the ability to form halogen bonds are key electronic contributions. A halogen bond is a noncovalent interaction where an electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on the receptor, such as a backbone carbonyl. nih.gov This directional interaction can significantly enhance binding affinity. For example, molecular modeling studies have shown that chlorine atoms can form favorable "face-on" Cl–π interactions with aromatic residues like tryptophan in a binding pocket. nih.gov

Fluorine, being the most electronegative element, strongly influences the acidity (pKa) of nearby functional groups, such as the indazole N-H. semanticscholar.orglibretexts.org This modulation of pKa can affect the ionization state of the molecule and its ability to act as a hydrogen bond donor or acceptor.

Sterically, the size of the halogen atom (I > Br > Cl > F) is a critical factor. While fluorine is small and often considered a bioisostere of a hydrogen atom, larger halogens like chlorine and bromine can introduce steric hindrance or, conversely, promote favorable van der Waals interactions. In some cases, substitution at both ortho positions of a phenyl ring attached to a core scaffold can lead to steric clashes and reduced activity. nih.gov

Impact of Carboxylate and Ester Functionalities on Molecular Interactions

The methyl carboxylate group at the 4-position of this compound plays a crucial role in mediating interactions with biological targets. Ester and carboxylic acid functionalities are common in drug molecules as they can act as hydrogen bond acceptors. nih.govresearchgate.net

In many indazole-based inhibitors, a carboxamide or carboxylate group at the 3-position is critical for activity. For example, in a series of indazole-3-carboxamides developed as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker was found to be essential for inhibitory activity. The indazole-3-carboxamide isomer was highly active, while its reverse amide counterpart was inactive, demonstrating the importance of the precise orientation of the hydrogen bond donors and acceptors. nih.gov

The ester group, as seen in the target compound, can engage in hydrogen bonding with amino acid residues in a receptor's active site. Upon in vivo hydrolysis by esterases, the methyl ester can be converted to the corresponding carboxylic acid. This resulting carboxylate is a potent hydrogen bond acceptor and can also form salt bridges with positively charged residues like arginine or lysine, significantly anchoring the ligand in the binding pocket. The synthesis of various N-substituted indazoles with ester-containing side chains has been a common strategy to produce the corresponding carboxylic acids for biological evaluation. nih.govresearchgate.net

Substituent Effects on the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable. nih.govnih.gov Alkylation or substitution can occur at either the N1 or N2 position, and the resulting regioisomer often exhibits a profoundly different biological profile. The regioselectivity of N-alkylation is influenced by steric and electronic effects of other substituents on the indazole ring, as well as the reaction conditions. nih.govbeilstein-journals.org

For instance, studies on the N-alkylation of various substituted indazoles have shown that electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, confer excellent N2 regioselectivity. beilstein-journals.org Conversely, bulky substituents at the C3 position can favor N1 substitution. wuxibiology.com The choice of base and solvent is also critical; for example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N1-selective alkylation for many C3-substituted indazoles. beilstein-journals.org

The biological importance of this regiochemistry is evident in marketed drugs. For example, Pazopanib, a tyrosine kinase inhibitor, is an N2-substituted indazole. nih.govbiotech-asia.org In contrast, other bioactive indazoles are N1-substituted. nih.gov This underscores that the vector and position of the substituent on the nitrogen atom are critical for correctly orienting the molecule within the target's binding site.

Ligand Design Principles and Pharmacophore Modeling for Indazole Scaffolds

The design of potent and selective indazole-based inhibitors often relies on pharmacophore modeling and structure-based drug design (SBDD). A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govmdpi.com

For kinase inhibitors, a common pharmacophore for indazole scaffolds involves the indazole N1-H acting as a hydrogen bond donor to the hinge region of the kinase ATP-binding site. rsc.org The N2 atom can act as a hydrogen bond acceptor. For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, an indazole-based pharmacophore was identified where the N2 atom of the indazole forms a hydrogen bond with the backbone NH of a key alanine residue. nih.govnih.gov

Fragment-led de novo design is another powerful strategy. This approach starts with small molecular fragments predicted to bind to the target, which are then elaborated into more potent, drug-like molecules. This method was successfully used to identify an indazole-based pharmacophore for FGFR kinases, starting from a 6-phenylindole fragment. nih.govnih.gov

Computational Approaches to SAR Elucidation

Computational chemistry provides invaluable tools for understanding and predicting the SAR of indazole derivatives. Molecular docking, for instance, is used to predict the binding pose of a ligand within a receptor's active site, helping to rationalize observed activities and guide the design of new analogs. biotech-asia.orgderpharmachemica.comnih.govnih.gov Docking studies on indazole derivatives have successfully predicted interactions with key residues in targets like the aromatase enzyme and VEGFR-2 kinase. biotech-asia.orgderpharmachemica.com

In one study, docking of newly designed indazole scaffolds against the VEGFR-2 kinase revealed significant binding affinities, with some compounds showing better predicted scores than the native ligand. biotech-asia.org These computational predictions help prioritize which compounds to synthesize and test.

Density Functional Theory (DFT) calculations are employed to study the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which can correlate with reactivity and stability. nih.govrsc.org Such studies can also help rationalize the regioselectivity of reactions like N-alkylation by comparing the energies of different transition states. wuxibiology.com By combining these computational approaches, a more detailed and predictive understanding of the SAR of indazole derivatives can be achieved.

Computational and Theoretical Investigations of Methyl 3 Chloro 6 Fluoro 1h Indazole 4 Carboxylate and Analogs

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model and analyze molecular structures and their electronic properties. These methods are crucial for understanding the intrinsic characteristics of a molecule like Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate at the atomic and electronic levels.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researcher.lifeniscpr.res.in This process is a foundational step for nearly all other computational analyses, as the geometry of a molecule dictates its electronic properties and potential interactions with biological targets.

For indazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or higher, are employed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net A comprehensive DFT study on a series of N-alkylated indazole derivatives, for instance, successfully elucidated the optimized geometries, which were then used for further electronic property calculations. nih.gov Similarly, a study on methyl 5-bromo-1H-indazole-3-carboxylate utilized DFT to evaluate reaction mechanisms and support observed experimental outcomes. semanticscholar.org For this compound, a DFT-based geometrical optimization would provide the precise spatial coordinates of each atom, accounting for the electronic effects of the chloro, fluoro, and carboxylate substituents on the indazole ring.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.govpku.edu.cn

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov

In a computational study of 26 different 1-butyl-1H-indazole-3-carboxamide analogs, DFT calculations were used to determine their HOMO and LUMO energies. The study found that certain derivatives possessed significantly larger energy gaps, indicating higher stability. nih.gov The introduction of electron-donating or electron-withdrawing groups, such as the chloro and fluoro atoms in this compound, is known to modulate the HOMO and LUMO energy levels, thereby fine-tuning the molecule's reactivity profile. rsc.org

Table 1: Calculated HOMO, LUMO, and Energy Gap (ΔE) for Representative Indazole Analogs (in eV). nih.gov
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
1-Butyl-1H-indazole-3-carboxamide (8a)-6.155-0.9255.230
1-Butyl-N-(4-chlorophenyl)-1H-indazole-3-carboxamide (8c)-6.196-1.5054.691
1-Butyl-N-(p-tolyl)-1H-indazole-3-carboxamide (8q)-5.619-1.2524.367
1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carboxamide (8s)-6.349-1.4284.921

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. chemrxiv.orgnih.gov It is invaluable for identifying the electron-rich and electron-poor regions of a molecule, which are crucial for predicting how it will interact with other molecules, including biological receptors. researchgate.net

In an MEP map, different colors represent different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. nih.gov

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. nih.gov

Green: Denotes areas with neutral or near-zero potential. nih.gov

For indazole analogs, MEP analysis helps to pinpoint the nucleophilic and electrophilic sites. For example, in a study of 1-butyl-1H-indazole-3-carboxamide, the MEP surface analysis was used to understand the molecule's electrical properties and predict sites for hydrogen bonding and other non-covalent interactions. nih.gov For this compound, the electronegative oxygen atoms of the carboxylate group, along with the nitrogen atoms of the indazole ring, would likely appear as red or yellow regions (negative potential), while the hydrogen attached to the indazole nitrogen would be a site of positive potential (blue). researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. Among these, molecular docking is a prominent method for studying how a small molecule (ligand) might bind to a macromolecular target, typically a protein. jocpr.com This approach is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. derpharmachemica.com

Molecular docking simulations place a ligand into the binding site of a protein and evaluate the feasibility of different binding poses. researchgate.net This process helps identify potential biological targets for a compound and provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. nih.gov

Indazole derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govnih.govresearchgate.net For instance, docking studies performed on a series of indazole derivatives against a renal cancer-related protein (PDB ID: 6FEW) identified key amino acid residues involved in binding, such as ASP784, LYS655, and MET699. rsc.org Another study investigating indazole scaffolds as VEGFR-2 kinase inhibitors revealed interactions with residues like Glu828, Ile856, and Lys826. biotech-asia.org A similar approach for this compound would involve docking it against a panel of relevant protein targets (e.g., kinases, enzymes) to predict its most likely biological partners and the specific interactions governing its binding. nih.gov

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). researchgate.net A more negative binding energy generally indicates a stronger and more stable interaction between the ligand and the protein. derpharmachemica.combiotech-asia.org This scoring allows for the ranking of different compounds or different binding poses of the same compound.

Hotspot analysis involves identifying the specific amino acid residues within the binding pocket that contribute most significantly to the binding affinity. These "hotspots" are critical for the stability of the complex and are often the focus of efforts to optimize the ligand's structure for improved potency.

In studies of various indazole analogs, docking simulations have successfully predicted binding affinities and identified key interactions. For example, certain 3-carboxamide indazole derivatives showed high binding energies (e.g., -11.77 kcal/mol) with a renal cancer-related protein. rsc.org In another study, new indazole derivatives were evaluated as potential inhibitors of the aromatase enzyme in breast cancer, with the best compound exhibiting a binding energy of -8.0 kcal/mol and forming crucial hydrogen bonds with Arg115. derpharmachemica.com Computational analysis of this compound would similarly yield predictions of its binding affinity for various targets, highlighting the key residues responsible for its binding.

Table 2: Estimated Binding Energies of Representative Indazole Analogs Against Specific Protein Targets.
Compound SeriesProtein Target (PDB ID)Top Binding Energy (kcal/mol)Reference
1-Butyl-N-aryl-1H-indazole-3-carboxamidesRenal Cancer Receptor (6FEW)-11.77 rsc.org
Substituted Indazole DerivativesAromatase (3EQM)-8.0 derpharmachemica.com
Indazole AnalogsTyrosine Kinase (2ZCS)-7.45 researchgate.net
Indazole ScaffoldsVEGFR-2 (4AGD)-6.99 biotech-asia.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

The primary objectives of applying MD simulations to a molecule like this compound would be to understand the rotational freedom around its key single bonds, assess the planarity of the core indazole ring, and evaluate its stability over time in a solvated state. Such simulations are crucial for predicting how the molecule might behave in solution or interact within a biological system, such as the binding pocket of a protein. mdpi.com

A typical MD simulation protocol for this compound would involve several preparatory and production steps. The initial 3D structure would be generated and optimized using quantum mechanical methods. This structure would then be placed in a simulation box, solvated with a suitable solvent model (e.g., water), and neutralized with counter-ions. The system is then subjected to energy minimization to remove any steric clashes before being gradually heated to a target temperature and equilibrated under constant pressure. The final production simulation is run for a duration sufficient to sample the conformational landscape of the molecule, often in the range of nanoseconds to microseconds.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound
ParameterTypical Value/MethodPurpose
Force FieldCHARMm, AMBER, or similarDefines the potential energy function for all atoms and bonds.
Solvent ModelTIP3P or SPC/E WaterSimulates the aqueous environment.
Simulation Time100 - 500 nanoseconds (ns)Ensures adequate sampling of molecular motions.
Temperature300 KSimulates physiological temperature.
Pressure1 barSimulates standard atmospheric pressure.
Analysis MetricsRMSD, RMSF, Dihedral AnglesQuantifies stability, flexibility, and conformation.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the carboxylate group to the indazole ring. MD simulations allow for the detailed analysis of the dihedral angle formed by the atoms of the ring and the ester group. By plotting the distribution of this dihedral angle over the simulation time, one can identify the most populated (lowest energy) conformations. For instance, the ester's carbonyl group could orient itself in a syn or anti position relative to the N1 atom of the indazole ring, and the simulation would reveal the energetic preference and the rotational barrier between these states.

The indazole ring itself is expected to be largely planar, but minor fluctuations and puckering can occur. These subtle movements are critical for how the molecule presents its functional groups (the chloro and fluoro substituents) for potential intermolecular interactions. Analysis of atomic fluctuations can quantify these deviations from perfect planarity.

Stability Analysis

The stability of the molecule's conformation during a simulation is typically assessed using the Root-Mean-Square Deviation (RMSD). frontiersin.org The RMSD of the molecule's heavy atoms is calculated against a reference structure (usually the initial, minimized frame) over time. A stable simulation is indicated by the RMSD value reaching a plateau, signifying that the molecule is fluctuating around a stable average conformation. frontiersin.org

Further insights into the dynamic stability of different parts of the molecule are provided by the Root-Mean-Square Fluctuation (RMSF). RMSF analysis measures the average deviation of each atom over the course of the simulation. For this compound, one would expect the atoms of the fused bicyclic indazole core to exhibit low RMSF values, indicating rigidity. In contrast, the atoms of the methyl group in the ester moiety would show significantly higher RMSF values, reflecting their greater rotational freedom.

It is also well-established that the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.govnih.gov MD simulations, when parameterized correctly, would be expected to maintain the 1H tautomeric state, confirming its stability under the simulated conditions.

Table 2: Hypothetical Stability and Fluctuation Data from an MD Simulation
Molecular RegionAverage RMSD (Å)Average RMSF (Å)Interpretation
Indazole Ring Core0.8 ± 0.20.6 ± 0.1High stability and rigidity of the bicyclic system.
Carboxylate Group1.5 ± 0.41.1 ± 0.3Moderate flexibility due to bond rotation.
Ester Methyl Group2.1 ± 0.61.9 ± 0.5High flexibility and free rotation.

Biological Activity Studies of Indazole Derivatives Preclinical and Mechanistic Focus

Investigation of Enzyme Inhibition Potency and Selectivity

A thorough review of scientific databases and literature reveals a lack of published studies on the enzyme inhibition properties of Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate. The following subsections detail the absence of data for specific enzymatic targets.

There are currently no publicly available research articles or patents that describe the kinase inhibition profile of this compound. Consequently, its potency and selectivity against key kinases such as Polo-like kinase 4 (PLK4), Fibroblast growth factor receptor (FGFR), Tocotrienol transferase (TTK), Indoleamine 2,3-dioxygenase 1 (IDO1), or Tryptophan 2,3-dioxygenase (TDO) have not been characterized.

Table 1: Kinase Inhibition Data for this compound

Kinase TargetIC₅₀ / Kᵢ (nM)Assay TypeSource
PLK4No data availableN/AN/A
FGFRNo data availableN/AN/A
TTKNo data availableN/AN/A
IDO1No data availableN/AN/A
TDONo data availableN/AN/A

This table is for illustrative purposes and reflects the absence of available data.

An extensive search of the scientific literature yielded no studies investigating the potential for this compound to act as an inhibitor of acetylcholinesterase. As such, there is no information regarding its mechanism of inhibition, potency, or selectivity for this enzyme.

No research has been published detailing the evaluation of this compound against microbial targets. Specifically, its inhibitory activity against enzymes such as Leishmania Trypanothione (B104310) Reductase has not been reported in the available scientific literature.

Target Identification and Molecular Mechanism Elucidation

Consistent with the lack of data on its enzyme inhibition profile, there is no information available regarding the broader molecular targets or mechanisms of action for this compound.

There are no published preclinical studies that have utilized in vitro assays to assess the ability of this compound to modulate any specific biological pathways.

No cellular studies have been reported in the scientific literature that investigate the antiproliferative or other modulatory effects of this compound on any cell lines. Therefore, data on its potential effects on cell viability, proliferation, or other cellular functions is not available.

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointActivity (e.g., IC₅₀)Source
N/AN/AN/ANo data availableN/A

This table is for illustrative purposes and reflects the absence of available data.

Based on a comprehensive review of publicly accessible scientific literature, there is a notable absence of research into the biological activity of this compound. While the indazole scaffold is of significant interest in drug discovery, this specific derivative remains uncharacterized in the public domain. Future preclinical and mechanistic studies would be necessary to determine its potential for enzyme inhibition and cellular modulation.

Structure-Mechanism Relationships at the Molecular Level

The biological activity of this compound is intrinsically linked to its unique three-dimensional structure and the electronic properties conferred by its constituent atoms and functional groups. The interplay of the indazole core, the chloro and fluoro substituents, and the methyl carboxylate group dictates its interactions with biological macromolecules, ultimately determining its pharmacological profile.

The indazole ring itself serves as a versatile scaffold that can engage in various non-covalent interactions with protein targets, such as hydrogen bonding, pi-stacking, and hydrophobic interactions. The specific substitution pattern of this compound significantly modulates these interactions.

The Role of Halogen Substituents:

The presence of both a chloro and a fluoro group on the indazole ring is a key feature of this molecule. Halogen atoms are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

6-Fluoro Group: The fluorine atom at the 6-position is the most electronegative element and can significantly alter the molecule's properties. It can enhance metabolic stability by blocking potential sites of oxidation and can also increase binding affinity to target proteins through the formation of favorable electrostatic or hydrogen bond interactions. pnrjournal.com Studies on other heterocyclic compounds have shown that a fluorine atom at a similar position can lead to a substantial increase in biological activity. For example, in a series of 6-substituted aminoindazole derivatives, a fluoro group on the benzyl (B1604629) substituent at the 6-amino position resulted in a significant increase in anti-proliferative activity against human colorectal cancer cells. pnrjournal.com

The Influence of the 4-Carboxylate Group:

The methyl carboxylate group at the 4-position is a significant feature that can influence the molecule's polarity, solubility, and ability to act as a hydrogen bond acceptor. Structure-activity relationship (SAR) studies on some indazole series have indicated that substituents at the 4-position play a crucial role in their biological activity. nih.gov For instance, in a series of 1,4-disubstituted indazole derivatives developed as glucokinase activators, the nature of the substituent at the 4-position was found to be critical for potency. nih.gov The methyl carboxylate group in this compound could potentially engage in hydrogen bonding with amino acid residues in a protein's active site, thereby anchoring the molecule and contributing to its binding affinity.

The precise spatial arrangement of these functional groups determines the molecule's shape and its ability to fit into the binding pocket of a target protein. Molecular modeling studies on related indazole derivatives have often been employed to understand these structure-mechanism relationships at the atomic level. Current time information in Edmonton, CA.nih.gov Such studies for this compound would be invaluable in predicting its potential biological targets and elucidating its mechanism of action.

CompoundSubstituentsBiological Target/ActivityPotency (e.g., IC50)Reference
3-chloro-6-nitro-1H-indazole derivative3-Cl, 6-NO2Antileishmanial (L. infantum)Moderate to strong activity Current time information in Edmonton, CA.
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine6-(4-fluorobenzyl)amino, 1-CH3, 3-CH3Anti-proliferative (HCT116 cells)0.4 ± 0.3 μM pnrjournal.com
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoleVarious at C4FGFR1 inhibitorVaries with C4 substituent nih.gov

The data in the table illustrates how modifications to the indazole scaffold, including the introduction of halogen and other functional groups, can lead to potent biological activity against various targets. This underscores the potential of this compound as a subject for further preclinical investigation.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the atomic arrangement and connectivity within Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to ascertain the chemical environment of each proton and carbon atom.

In a typical ¹H NMR spectrum, the protons of the methyl ester group would be expected to appear as a singlet, typically in the range of 3.9-4.0 ppm. The aromatic protons on the indazole ring would exhibit more complex splitting patterns due to spin-spin coupling. For instance, the proton at position 5 would likely appear as a doublet of doublets, influenced by the adjacent fluorine atom and the proton at position 7. Similarly, the proton at position 7 would also present as a doublet of doublets. The N-H proton of the indazole ring would appear as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the indazole ring, the chloro- and fluoro-substituted carbons, the ester carbonyl carbon, and the methyl carbon would each give rise to a distinct signal. The carbonyl carbon of the ester group is typically observed in the downfield region, around 160-170 ppm. The carbons of the aromatic ring will appear in the range of 100-150 ppm, with their exact chemical shifts influenced by the attached substituents. The carbon atom bonded to the fluorine atom would show a characteristic large coupling constant (¹J-CF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analogous structures. Actual experimental values may vary.

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹H-OCH₃~3.95s
¹HH-5~7.50dd
¹HH-7~7.80dd
¹HN-H~13.5br s
¹³C-OCH₃~52.5
¹³CC=O~165.0
¹³CC-3~140.0
¹³CC-4~115.0
¹³CC-5~110.0 (d, JCF ≈ 25 Hz)
¹³CC-6~160.0 (d, JCF ≈ 250 Hz)
¹³CC-7~125.0
¹³CC-3a~120.0
¹³CC-7a~145.0

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. A strong absorption band is expected in the region of 1700-1730 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. The N-H stretching vibration of the indazole ring would likely appear as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Cl and C-F stretching vibrations would be observed in the fingerprint region, typically below 1200 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on functional group analysis. Actual experimental values may vary.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H3200-3400Stretching
Aromatic C-H3000-3100Stretching
C=O (Ester)1700-1730Stretching
C=C (Aromatic)1450-1600Stretching
C-O (Ester)1100-1300Stretching
C-F1000-1200Stretching
C-Cl600-800Stretching

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular mass, which in turn confirms its molecular formula (C₉H₆ClFN₂O₂). The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak (M+).

Electron ionization (EI) mass spectrometry would also provide valuable structural information through the analysis of fragmentation patterns. Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) group (-OCH₃), the loss of the entire ester group (-COOCH₃), and cleavage of the indazole ring.

Table 3: Predicted Mass Spectrometry Data for this compound Predicted data based on molecular structure. Actual experimental values may vary.

ParameterPredicted Value/Observation
Molecular FormulaC₉H₆ClFN₂O₂
Molecular Weight228.61 g/mol
[M]⁺m/z 228
[M+2]⁺m/z 230 (approx. 33% of [M]⁺)
Major Fragment Ions[M - OCH₃]⁺, [M - COOCH₃]⁺

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and commonly used chromatographic methods in chemical research.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Retention Behavior

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a chemical compound. By injecting a solution of this compound onto a chromatographic column, its components are separated based on their differential interactions with the stationary and mobile phases. A pure compound will ideally show a single peak in the chromatogram. The retention time (the time it takes for the compound to elute from the column) is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

For a moderately polar compound like this indazole derivative, reversed-phase HPLC would be the method of choice. A C18 column would typically be used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Table 4: Exemplary HPLC Method Parameters for Purity Assessment This is a representative method. Optimization may be required.

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying the components of a mixture, including the target compound and any impurities. As the compounds elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass information for each separated peak. This allows for the confident identification of this compound and the tentative identification of any related impurities based on their mass-to-charge ratios.

Table 5: Exemplary LC-MS Parameters for Analysis This is a representative method. Optimization may be required.

ParameterCondition
LC SystemUHPLC or HPLC system
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile
MS DetectorQuadrupole or Time-of-Flight (TOF)
Ionization ModeElectrospray Ionization (ESI), Positive and/or Negative
Scan Rangem/z 50-500

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties and its interactions in a biological system.

While the specific crystal structure of this compound is not publicly available, analysis of structurally similar indazole analogs provides significant insights into the expected solid-state conformation and packing of this class of compounds. The indazole core is essentially planar, and the crystal packing is often stabilized by a network of hydrogen bonds and other non-covalent interactions. nih.gov

For instance, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, an analog with a chloro-substituted indazole ring, reveals a monoclinic crystal system. nih.gov In this structure, the indazole system is nearly planar, and the crystal packing features inversion dimers linked by N—H⋯O and C—H⋯O hydrogen bonds. nih.gov Another related compound, 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, also demonstrates the influence of substituents on its crystal packing, which involves slipped π-stacking of the indazole units along with weak C—H···O and C—H···Cl hydrogen bonds. imist.maresearchgate.net

The study of indazole carboxylic acid derivatives further underscores the role of hydrogen bonding in defining their supramolecular architecture. For example, the X-ray diffraction of indazol-2-yl-acetic acid confirmed its structure and revealed a network of intermolecular O-H···N hydrogen bonds. nih.gov

These examples from analogous structures highlight the importance of the substituents on the indazole ring in directing the intermolecular interactions and ultimately the final crystal packing arrangement. For this compound, it is anticipated that the chloro, fluoro, and methyl carboxylate groups would play a significant role in forming various intermolecular contacts, influencing its solid-state properties such as solubility and melting point.

Below is a table summarizing the crystallographic data for a relevant analog, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. nih.gov

Parameter Value
Chemical FormulaC16H14ClN3O4S
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)13.9664 (6)
b (Å)6.4300 (3)
c (Å)19.6155 (9)
β (°)107.227 (1)
Volume (ų)1682.52 (13)
Z4

This data provides a valuable reference point for predicting the crystallographic properties of this compound and underscores the utility of X-ray crystallography in the detailed structural characterization of novel indazole derivatives.

Derivatization and Analog Development Strategies for Research Applications

Systematic Modification of the Carboxylate Moiety for Research Probes

The methyl carboxylate group at the C4 position is a prime target for modification to generate research probes with altered properties. This ester functionality can be readily converted into a variety of other functional groups to fine-tune polarity, hydrogen bonding capability, and steric profile, or to introduce reactive handles for further chemical manipulation.

One of the most common modifications is the conversion of the ester to an amide. rsc.org This is typically achieved by hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a diverse range of primary or secondary amines. This strategy allows for the systematic introduction of different substituents, which can explore specific binding pockets of a target protein. For example, introducing bulky aliphatic groups can probe hydrophobic regions, while incorporating polar functionalities like hydroxyl or morpholine groups can establish new hydrogen bonds.

Further derivatization of the carboxylate can lead to the formation of other functional groups, each with unique chemical properties useful for creating research tools.

Original Moiety Modified Functional Group Synthetic Approach Purpose in Research Probe Design
Methyl CarboxylateCarboxylic AcidSaponification (hydrolysis with base)Intermediate for amide coupling; introduces a charged group.
Methyl CarboxylatePrimary/Secondary/Tertiary AmideHydrolysis then amide coupling with aminesModulates solubility, membrane permeability, and hydrogen bonding. rsc.org
Methyl CarboxylateHydroxamic AcidReaction with hydroxylamineIntroduces a metal-chelating group.
Methyl CarboxylateAcyl HydrazideReaction with hydrazine (B178648)Serves as a versatile intermediate for further derivatization.
Methyl CarboxylateAlcoholReduction (e.g., with LiAlH4)Removes the carbonyl group, altering electronic and steric properties.

These modifications are fundamental in structure-activity relationship (SAR) studies, where the goal is to understand how specific changes to a molecule's structure affect its interaction with a biological target.

Diversification of Substituents on the Indazole Ring System

The indazole ring itself offers multiple positions for diversification to create a wide array of analogs. The existing chloro and fluoro substituents on Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate provide specific electronic properties, but these and other positions can be further modified.

N1-Alkylation and Arylation : The N-H proton of the indazole ring is readily substituted. N1-alkylation is a common strategy to introduce a variety of side chains, which can significantly impact the molecule's properties. researchgate.net This can be achieved through nucleophilic substitution using alkyl halides. nih.gov Photocatalytic methods have also been developed for the C-H amination of arenes with indazoles, allowing for the formation of N-aryl indazole derivatives. acs.org

Substitution at the C3-Position : While the starting compound has a chlorine atom at the C3 position, this site is often targeted for modification. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can be employed to replace the chlorine with various aryl, heteroaryl, or amine groups. This diversification is crucial for exploring new interactions with target macromolecules.

Modification of the Benzene (B151609) Ring : The C5 and C7 positions on the benzene portion of the indazole ring are also accessible for modification, although this often requires starting from a different precursor. Introducing electron-donating or electron-withdrawing groups at these positions can modulate the electronic character of the entire ring system. For instance, harnessing fluorine substituents has been a strategy to improve the cellular activity of certain indazole-based compounds. nih.gov

Position on Ring Type of Modification Example Reaction Purpose of Diversification
N1Alkylation / ArylationNucleophilic substitution, C-H aminationExplore new binding interactions, modify solubility and pharmacokinetic properties. nih.govacs.org
C3Cross-couplingSuzuki, Buchwald-Hartwig aminationIntroduce diverse aryl or amino groups to probe specific binding pockets.
C5Halogenation, NitrationElectrophilic aromatic substitutionAlter electronic properties; serve as a handle for further coupling reactions.
C7Lithiation and reaction with electrophilesDirected ortho-metalationGenerate novel derivatives with substituents in a sterically defined position. researchgate.net

Synthesis of Compound Libraries for High-Throughput Screening in Research

The development of compound libraries based on a privileged scaffold like indazole is a cornerstone of modern chemical biology and drug discovery research. nih.gov High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that interact with a biological target of interest. nih.govmdpi.com

Starting from this compound, combinatorial chemistry principles can be applied to generate a large library of related analogs. The synthetic strategies discussed in sections 7.1 and 7.2 are employed in a systematic and often automated fashion.

A typical library synthesis might involve:

Parallel Amide Formation : The core indazole carboxylic acid (obtained from hydrolysis of the methyl ester) is reacted with a large set of diverse amines in a multi-well plate format.

N1-Alkylation Array : The parent indazole is reacted with an array of different alkyl halides to generate a library with varied N1 substituents.

Cross-Coupling Diversification : The C3-chloro group is used as a handle for parallel cross-coupling reactions with a library of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig coupling).

These approaches result in a grid-like library where each compound has a unique combination of substituents at the C4-carboxamide, N1, and C3 positions. Such libraries, containing hundreds or thousands of distinct molecules, can then be screened to identify compounds with desired research properties. stanford.edu

Bioconjugation Strategies for Mechanistic Probes

Bioconjugation is the process of chemically linking a molecule, such as an indazole derivative, to a biomolecule like a protein or nucleic acid. The resulting bioconjugate can be used as a mechanistic probe to study biological processes. To achieve this, the indazole scaffold must be functionalized with a reactive handle that can form a covalent bond with a biomolecule in a controlled manner. This is often accomplished through bio-orthogonal chemistry, which involves reactions that can occur in a complex biological environment without interfering with native biochemical processes. burleylabs.co.uk

Strategies for preparing this compound for bioconjugation include:

Introducing a Linker with a Terminal Alkyne or Azide : The carboxylate moiety can be coupled to a linker arm that terminates in an azide or alkyne group. These groups are staples of "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), which are highly efficient and bio-orthogonal reactions.

Incorporating a Photo-activatable Group : A photophore, such as a diazirine or benzophenone (B1666685), can be attached to the indazole scaffold. Upon exposure to UV light, these groups form highly reactive species that can covalently crosslink with nearby amino acid residues, allowing researchers to identify the binding partners of the indazole probe.

Adding a Reporter Tag : The indazole can be linked to a reporter molecule, such as a fluorophore (e.g., fluorescein) or an affinity tag (e.g., biotin). This allows for the visualization or purification of the target biomolecule that the indazole binds to.

These functionalized probes are invaluable tools for target identification, validation, and for studying the mechanism of action of small molecules within a cellular context.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate?

Answer:
The synthesis of this compound can be optimized using multi-step protocols involving condensation reactions and halogenation. For example:

  • Step 1 : Condensation of intermediates under nitrogen atmosphere using sodium metabisulfite in dry DMF at 120°C, as demonstrated in benzimidazole derivatives .
  • Step 2 : Chloro/fluoro substitution reactions, similar to procedures for indazole analogs, employing potassium hydroxide and carbon disulfide in ethanol under reflux .
  • Purification : Recrystallization from methanol or dichloromethane (DCM) to isolate the final product .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or regiochemistry?

Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for determining tautomeric states. For instance:

  • Hydrogen-bonding networks (e.g., C–H···O/F interactions) and π-stacking observed in similar indazole derivatives (e.g., Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate) can guide analysis of intermolecular interactions .
  • Symmetry operations and space group assignments (e.g., P21/c) help validate molecular packing .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Waste Disposal : Segregate chemical waste and collaborate with certified hazardous waste management services .

Advanced: How can researchers address contradictory bioactivity results in pharmacological studies?

Answer:

  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based models) to confirm activity.
  • Purity Analysis : Employ HPLC or LC-MS to rule out impurities (e.g., EP-grade standards for reference) .
  • Structural Analog Comparison : Compare with structurally related compounds (e.g., 6-nitro-indazole carboxylates) to identify SAR trends .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions and purity .
  • IR Spectroscopy : Detect functional groups (e.g., C=O at ~1646 cm1^{-1}, C–F at ~1092 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS for molecular ion validation .

Advanced: How can computational methods enhance understanding of its mechanism in drug discovery?

Answer:

  • Molecular Docking : Study interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock .
  • DFT Calculations : Predict electronic properties (e.g., Fukui indices) to identify reactive sites for derivatization .
  • MD Simulations : Analyze stability in biological membranes or solvent systems .

Basic: What are the key considerations for storing this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
  • Light Sensitivity : Protect from UV exposure using amber glassware.
  • Moisture Control : Use desiccants in storage cabinets .

Advanced: How can researchers design derivatives to improve solubility or bioavailability?

Answer:

  • Functionalization : Introduce polar groups (e.g., –OH, –NH2_2) via reactions with acetic acid methyl ester or pyridine-mediated acylations .
  • Prodrug Strategies : Convert carboxylate to amide or ester prodrugs, as seen in related indazole derivatives .
  • Salt Formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .

Basic: What regulatory guidelines apply to its use in pharmaceutical research?

Answer:

  • Impurity Profiling : Follow EP/ICH guidelines (e.g., identification of related substances at ≤0.15%) .
  • Documentation : Maintain batch records and analytical data for regulatory submissions .

Advanced: How can crystallographic disorder affect refinement outcomes, and how is it resolved?

Answer:

  • Disorder Modeling : Use SHELXL’s PART instruction to refine split positions for disordered atoms .
  • Validation Tools : Apply R-factors and electron density maps (e.g., OMIT maps) to confirm accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.